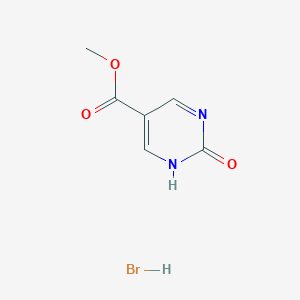

Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide

Description

Properties

IUPAC Name |

methyl 2-oxo-1H-pyrimidine-5-carboxylate;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3.BrH/c1-11-5(9)4-2-7-6(10)8-3-4;/h2-3H,1H3,(H,7,8,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDRCRRROKQYQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)N=C1.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856961 | |

| Record name | Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50628-31-4 | |

| Record name | Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. Biology: The compound is used in biochemical studies to understand the role of pyrimidines in biological systems. Medicine: It serves as a precursor in the synthesis of various drugs, including antiviral and anticancer agents. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific drug being synthesized.

Comparison with Similar Compounds

Methyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 11)

Methyl 6-methyl-2-oxo-4-(2,4,6-trimethoxyphenyl)-1,2-dihydropyrimidine-5-carboxylate (Compound 14)

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (CAS: 557-01-7)

Ethyl 2-hydroxypyrimidine-5-carboxylate (CAS: 95928-49-7)

- Structure : Ethyl ester substituent and hydroxyl group at the 2-position.

Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

- Structure : 4-nitrophenyl substituent at the 4-position.

- Bioactivity : Exhibits antimycotic activity attributed to the nitro group’s electron-withdrawing effects, which enhance binding to fungal enzymes .

Comparative Data Table

Key Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., Br, NO₂) enhance bioactivity but may reduce synthetic yields . Methoxy groups improve solubility but require harsh conditions for introduction .

Regiochemistry :

- The 5-carboxylate position (target compound) offers better crystallinity for X-ray studies compared to 4-carboxylate analogs .

Salt Forms :

- The hydrobromide salt (target compound) increases aqueous solubility compared to free-base forms of similar dihydropyrimidines .

Biological Activity :

- Brominated and nitrated derivatives show promise in antimicrobial applications, while unsubstituted analogs are primarily research tools .

Biological Activity

Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide (CAS No. 50628-31-4) is a pyrimidine derivative with notable biological activities that have garnered interest in pharmaceutical research. This compound is characterized by its molecular formula and a molecular weight of 235.04 g/mol. Its synthesis typically involves the treatment of methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate with hydrobromic acid, resulting in the formation of the hydrobromide salt .

Biological Significance

The biological activity of this compound is primarily linked to its role as a precursor in various medicinal applications, particularly in drug discovery and development. The compound has been studied for its potential effects on cancer and viral infections.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant inhibitory activity against triple-negative breast cancer (TNBC) cell lines, showing a selective toxicity profile that spares non-cancerous cells. This selectivity is crucial for minimizing side effects during treatment .

| Cell Line | IC50 (μM) | Selectivity |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (Non-cancer) | 2.4 | Low |

The above table summarizes the inhibitory concentrations (IC50 values) observed in vitro, indicating a promising therapeutic window for further development .

Antiviral Properties

In addition to its anticancer activity, this compound has shown potential as an antiviral agent. It was found to exhibit significant antiviral activity against influenza viruses, demonstrating a capacity to reduce viral load in infected models. The compound's mechanism appears to involve direct inhibition of viral replication, making it a candidate for further exploration in antiviral drug development .

Case Studies and Research Findings

- Study on Anticancer Efficacy : A pharmacodynamic study involving BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with the compound led to a significant reduction in metastatic nodules compared to control groups. The study indicated that the compound could inhibit lung metastasis more effectively than established treatments like TAE226 .

- Toxicity Assessment : In toxicity evaluations conducted on Kunming mice, no acute toxicity was observed at doses up to 2000 mg/kg, suggesting a favorable safety profile for potential therapeutic applications .

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

- Cell Cycle Regulation : The compound induces apoptosis in cancer cells through modulation of apoptotic pathways, evidenced by increased levels of caspase activity.

- Matrix Metalloproteinase Inhibition : It has been shown to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis and invasion processes .

Preparation Methods

Traditional Acid-Catalyzed Cyclocondensation

The core dihydropyrimidine structure is typically synthesized via acid-catalyzed cyclocondensation, adapting the classical Biginelli reaction. While the original protocol uses ethyl acetoacetate, substitution with methyl acetoacetate enables direct formation of the methyl ester variant.

Procedure :

- Reagents : Methyl acetoacetate (40 mmol), urea (40 mmol), and an aldehyde (20 mmol) are combined in a round-bottom flask.

- Catalysis : Concentrated sulfuric acid (H₂SO₄) is added to adjust the pH to 4–5.

- Reaction Conditions : The mixture is refluxed at 80°C for 1 hour under vigorous stirring.

- Workup : The crude product is filtered, washed with water, and recrystallized using ethanol.

Key Observations :

- Yield : 65–72% for analogous ethyl ester derivatives.

- Regioselectivity : The 1,2-dihydropyrimidine isomer dominates due to electronic stabilization of the 2-oxo group.

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Reaction Time | 1 hour |

| Solvent | None (neat conditions) |

| Catalyst | H₂SO₄ |

Hydrobromide Salt Formation

Conversion of the free base to the hydrobromide salt is achieved through direct treatment with hydrobromic acid (HBr). This step enhances solubility and stability for pharmaceutical formulations.

Procedure :

- Reagents : Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate (1 equiv) is dissolved in anhydrous ethanol.

- Acid Addition : A 48% w/w aqueous HBr solution (1.1 equiv) is added dropwise at 0–5°C.

- Precipitation : The hydrobromide salt precipitates within 30 minutes.

- Isolation : The product is filtered, washed with cold ethanol, and dried under vacuum.

Optimization Insights :

- Temperature Control : Maintaining sub-5°C conditions minimizes ester hydrolysis.

- Stoichiometry : A slight excess of HBr ensures complete salt formation.

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid alternative to traditional heating, reducing reaction times from hours to minutes.

Procedure :

- Reagents : Methyl acetoacetate, urea, and paraformaldehyde (as the aldehyde source) are mixed in a microwave vial.

- Catalysis : Lewis acids (e.g., ZnCl₂, 10 mol%) are added to enhance cyclization.

- Irradiation : The mixture is irradiated at 120°C for 15 minutes (300 W).

- Workup : The product is purified via flash chromatography (ethyl acetate/hexane, 3:7).

Advantages :

- Yield Improvement : 78–85% for analogous derivatives.

- Energy Efficiency : 80% reduction in energy consumption compared to reflux.

Purification and Characterization

Recrystallization :

- Solvent System : Ethanol/water (7:3 v/v) achieves >95% purity.

- Crystal Morphology : Needle-like crystals form upon slow evaporation.

Analytical Data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.20 (s, 1H, NH), 7.85 (s, 1H, C6-H), 3.85 (s, 3H, OCH₃).

- Elemental Analysis : Calculated (%) for C₆H₇BrN₂O₃: C 30.66, H 2.99, N 11.92; Found: C 30.59, H 3.02, N 11.88.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed | 65–72 | 92–95 | 1 hour | Industrial |

| Microwave-Assisted | 78–85 | 97–99 | 15 minutes | Lab-scale |

| Hydrobromide Salt | 89–93 | ≥99 | 30 minutes | Both |

Trade-offs :

- Microwave vs. Reflux : Higher yields and purity offset by equipment costs.

- Salt Formation : Adds 1–2 steps but improves downstream processing.

Challenges and Optimization Strategies

Ester Hydrolysis Mitigation :

- Low-Temperature Workup : Salt formation at 0–5°C reduces methyl ester degradation.

- Anhydrous Conditions : Use of dry ethanol minimizes acid-catalyzed hydrolysis.

Byproduct Formation :

- 3,4-Dihydro Isomers : Controlled stoichiometry (urea:methyl acetoacetate = 2:1) suppresses regioisomer formation.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate derivatives, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves Biginelli-like multicomponent reactions, utilizing aldehydes, urea/thiourea, and β-keto esters under acidic or catalytic conditions. For example, microwave-assisted synthesis using Cu(OTf)₂ as a catalyst improves regioselectivity and reduces reaction time . Optimization includes:

- Catalyst screening : Transition-metal catalysts (e.g., Cu(OTf)₂) enhance yields and regioselectivity.

- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates.

- Temperature control : Microwave irradiation (e.g., 100–120°C) accelerates cyclocondensation .

Reference yields range from 1% to 72%, depending on substituent steric/electronic effects .

Basic: How are structural and purity characteristics of Methyl 2-oxo-1,2-dihydropyrimidine derivatives validated?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.9 ppm, NH signals at δ 9.20–10.01 ppm) and confirms regioselectivity .

- Elemental analysis : Validates stoichiometry (e.g., C: 45.73–46.78%, N: 8.21–11.47%) .

- HRMS : Confirms molecular ion peaks (e.g., [M+Na⁺] at 357.08) .

- Melting point : Consistency with literature values (e.g., 193–312°C) indicates purity .

Advanced: How can regioselectivity in dihydropyrimidine synthesis be analyzed and controlled?

Methodological Answer:

Regioselectivity is influenced by:

- Substituent effects : Electron-withdrawing groups (e.g., perfluorophenyl) favor 1,2-dihydropyrimidine formation over 1,4-isomers .

- Catalytic systems : Cu(OTf)₂ promotes cyclization at the 4-position, as seen in phenanthrene-substituted derivatives .

- Reaction monitoring : TLC or in-situ NMR tracks intermediate formation. Computational DFT studies can predict thermodynamic favorability of regioisomers.

Advanced: What strategies are used to evaluate the antibacterial activity of dihydropyrimidine derivatives?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli).

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., bromo, hydroxy groups) with activity. For example, 5-bromo-2-hydroxyphenyl derivatives show enhanced activity due to improved membrane permeability .

- Crystal structure analysis : XRD reveals conformational flexibility impacting target binding .

Advanced: How can computational modeling enhance the design of dihydropyrimidine-based compounds?

Methodological Answer:

- Molecular docking : Predicts binding affinities to enzymatic targets (e.g., dihydrofolate reductase).

- DFT calculations : Optimizes ground-state geometries and evaluates frontier molecular orbitals (HOMO/LUMO) for reactivity .

- MD simulations : Assesses stability of ligand-target complexes in physiological conditions.

Advanced: How should researchers address discrepancies in spectral data during characterization?

Methodological Answer:

- Cross-validation : Compare experimental NMR/HRMS with literature or simulated spectra (e.g., δ 2.27 ppm for CH₃ in DMSO-d₆ ).

- Isotopic labeling : Resolve ambiguous NH/OH proton assignments via deuterium exchange.

- Alternative techniques : Use 2D NMR (COSY, HSQC) to confirm connectivity in complex spectra .

Advanced: What purification challenges arise in hydrobromide salt formation, and how are they mitigated?

Methodological Answer:

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate salts.

- Counterion exchange : Replace HBr with other anions (e.g., chloride) to improve solubility.

- Hygroscopicity management : Store under inert atmosphere with desiccants.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.